![molecular formula C24H27NO5 B2746696 3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010876-62-6](/img/structure/B2746696.png)
3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of oxygen-containing heterocycle. This core is substituted with a 3,4-dimethoxyphenyl group, an isobutyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromeno[8,7-e][1,3]oxazin-4(8H)-one core, with the various substituents attached at the appropriate positions. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core and the various substituents could potentially make it susceptible to a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core and the 3,4-dimethoxyphenyl group could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research on compounds with structures similar to "3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" primarily focuses on their synthesis and characterization. For instance, studies have detailed the synthesis of various benzoxazine monomers and their thermal and photochemical properties, indicating the versatility of these compounds in materials science and polymer chemistry Kiskan & Yagcı, 2007. Another area of interest is the synthesis of dihydro-1,3,2H-benzoxazine dimer derivatives, exploring their electrochemical properties and potential as chelating agents Suetrong et al., 2021.
Potential Applications
The potential applications of related compounds span various fields, including materials science, organic synthesis, and pharmaceuticals. For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives from oxazine precursors has been explored for their potential pharmacological activities Mahmoud, El-Bordany, & Elsayed, 2017. This indicates a broad interest in exploiting the unique chemical properties of oxazine derivatives for developing new therapeutic agents.
Structural Analysis and Properties
Structural analysis and the study of physicochemical properties form another crucial aspect of research on these compounds. Investigations into the crystal structures and mesomorphic behavior of isoflavone-based liquid crystalline dimers, for example, have revealed significant insights into their phase transition temperatures and the effects of spacer length, demonstrating the importance of structural features in determining material properties Yeap et al., 2012.
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-14(2)11-25-12-18-19(29-13-25)9-7-17-23(26)22(15(3)30-24(17)18)16-6-8-20(27-4)21(10-16)28-5/h6-10,14H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJTFRGRGMPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC(C)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

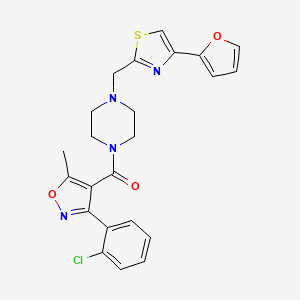
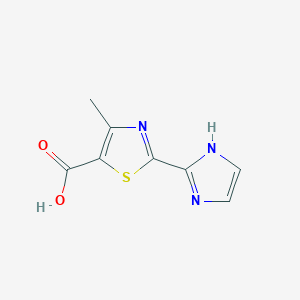
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)
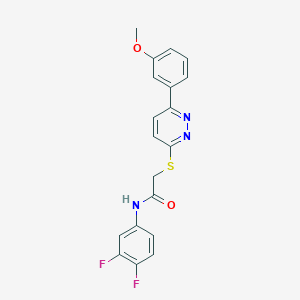
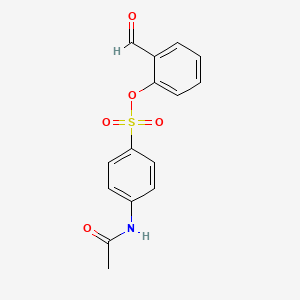
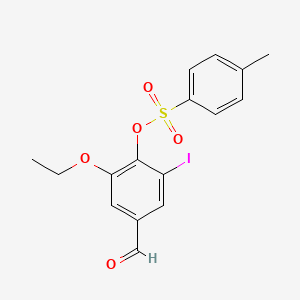

![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)
